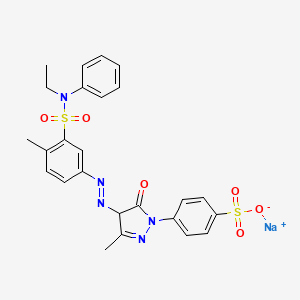
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is a complex organic compound. It is characterized by its sulfonic acid group attached to a benzene ring, along with various other functional groups that contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . This is followed by a series of reactions to introduce the azo group, the ethylphenylamino group, and other substituents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and precise control of reaction conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break down the azo group into amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-base reactions. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The compound’s overall reactivity is influenced by the presence of multiple functional groups, allowing it to participate in a variety of chemical and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with a single sulfonic acid group attached to a benzene ring.
p-Toluenesulfonic acid: Similar structure but with a methyl group attached to the benzene ring.
Sulfanilic acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is unique due to its complex structure, which includes multiple functional groups such as the azo group, ethylphenylamino group, and pyrazolyl group. This complexity allows it to participate in a wider range of chemical reactions and applications compared to simpler sulfonic acid derivatives .
Properties
CAS No. |
72968-72-0 |
|---|---|
Molecular Formula |
C25H24N5NaO6S2 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
sodium;4-[4-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C25H25N5O6S2.Na/c1-4-29(20-8-6-5-7-9-20)37(32,33)23-16-19(11-10-17(23)2)26-27-24-18(3)28-30(25(24)31)21-12-14-22(15-13-21)38(34,35)36;/h5-16,24H,4H2,1-3H3,(H,34,35,36);/q;+1/p-1 |
InChI Key |
QIWDCKIQOHYJKI-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















